molecular formula C12H8ClN3OS B7882663 6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7882663
M. Wt: 277.73 g/mol
InChI Key: LFIDMPVKUNMKSS-UHFFFAOYSA-N
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Description

6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenyl group, a methylsulfanyl group, an oxo group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which 6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-bromophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
  • 6-(3-fluorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
  • 6-(3-methylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

Uniqueness

6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its brominated, fluorinated, or methylated analogs, which may have different chemical and biological properties.

Properties

IUPAC Name

6-(3-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c1-18-12-15-10(9(6-14)11(17)16-12)7-3-2-4-8(13)5-7/h2-5H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIDMPVKUNMKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=C(N1)C2=CC(=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C(=C(N1)C2=CC(=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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